4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide is a heterocyclic organic compound of significant interest in both academic and industrial research
Mechanism of Action
Mode of Action
The exact mode of action of MLS-0263798Based on its chemical structure, it can be inferred that it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or electrostatic interactions .
Biochemical Pathways
The specific biochemical pathways affected by MLS-0263798Given its amide functional group, it may undergo hydrolysis in the presence of added acid or base . This could potentially affect various biochemical pathways, particularly those involving amide hydrolysis.
Pharmacokinetics
The pharmacokinetic properties of MLS-0263798These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide generally involves a multi-step process:
Thiazolidine Ring Formation: Combining a suitable dithiocarbamate with a α-haloketone under controlled temperatures.
Benzylidene Introduction: Treating the intermediate with benzaldehyde in the presence of a catalytic amount of an acid to facilitate the aldol condensation reaction.
Final Amidation: Converting the hydroxyl group to an amide using a coupling reagent like EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: For industrial-scale production, optimizations like solvent recovery, catalytic reuse, and continuous flow synthesis are typically employed to improve yield and reduce costs. The reaction conditions are tightly controlled with real-time monitoring systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation to form sulfone derivatives.
Reduction: Reduction can lead to the formation of thiazolidine-2-thione.
Substitution: Electrophilic substitution reactions on the benzylidene moiety can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Uses reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: Typically employs sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes electrophilic halogenating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Thiazolidine-2-thione.
Substitution Products: Various functionalized benzylidene derivatives.
Scientific Research Applications
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide has a plethora of applications:
In Chemistry: Utilized as a precursor for synthesizing more complex heterocyclic compounds.
In Biology: Functions as a potential enzyme inhibitor due to its ability to interact with thiol groups.
In Medicine: Shows promise in anti-inflammatory and anticancer studies.
In Industry: Used in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
4-Thiazolidinone derivatives with varied substituents.
Benzylidene-thiazolidinone hybrids.
Sulfanylidene-substituted heterocycles.
The unique combination of functional groups in this compound allows for specific and high-affinity interactions with biological targets, setting it apart from its analogs in terms of potency and selectivity.
There you have it—a deep dive into the world of 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide. What's next on your mind?
Properties
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-16-10-8-15(9-11-16)21-18(24)7-4-12-22-19(25)17(27-20(22)26)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,13,23H,4,7,12H2,(H,21,24)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDCQPCOQOOGEQ-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.